molecular formula C8H13NOS B1598425 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol CAS No. 869941-84-4

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol

Cat. No. B1598425
CAS RN: 869941-84-4
M. Wt: 171.26 g/mol
InChI Key: YVOGNJUGEMHXNN-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol (MTMAE) is an organic compound belonging to the class of thiophenes. It is a colorless liquid at room temperature and is soluble in water and alcohols. MTMAE has been studied extensively in recent years due to its potential applications in scientific research and its unique biochemical and physiological effects.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol”, focusing on various unique applications:

Photochromism

This compound may exhibit reversible photochromism , undergoing reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution. This property can be utilized in developing optical storage devices, smart windows, and photo-switchable dyes .

Optoelectronic Properties

The related compounds have been used to study their optoelectronic properties , including photochromic and fluorescence switch behaviors. These properties are significant for applications in optoelectronics, such as in the development of light-responsive materials .

Fluorescent Properties

Similar compounds have shown changes from colorless to amaranth after irradiation with UV light both in solution and PMMA amorphous film, indicating potential use in fluorescent probes or sensors .

Antitumor Activity

Thiazoles, which share a similar structural motif with the compound , have demonstrated antitumor and cytotoxic activity . This suggests possible research applications in cancer treatment or drug development .

Antimicrobial Activity

Compounds with similar structures have been synthesized for their antimicrobial properties , which could imply potential uses in developing new antimicrobial agents .

properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOGNJUGEMHXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405994
Record name 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol

CAS RN

869941-84-4
Record name 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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